Cas no 2694733-76-9 (6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers)

6-(Trifluoromethyl)morpholin-3-ylmethanol hydrochloride is a versatile chiral building block featuring a morpholine core substituted with a trifluoromethyl group and a hydroxymethyl functionality. The product is supplied as a mixture of diastereomers, offering flexibility in stereochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research. The hydrochloride salt improves solubility and handling properties. This compound is particularly useful for the synthesis of biologically active molecules, where the morpholine scaffold contributes to improved pharmacokinetic profiles. Its diastereomeric mixture allows for broad utility in exploratory synthetic studies and structure-activity relationship investigations.
6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers structure
2694733-76-9 structure
商品名:6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers
CAS番号:2694733-76-9
MF:C6H11ClF3NO2
メガワット:221.605251550674
MDL:MFCD34474694
CID:5653872
PubChem ID:165917274

6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
    • 6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers
    • MDL: MFCD34474694
    • インチ: 1S/C6H10F3NO2.ClH/c7-6(8,9)5-1-10-4(2-11)3-12-5;/h4-5,10-11H,1-3H2;1H
    • InChIKey: DASQQXARWYYEMI-UHFFFAOYSA-N
    • ほほえんだ: C(C1OCC(CO)NC1)(F)(F)F.Cl

6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28228495-0.1g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride
2694733-76-9 95.0%
0.1g
$426.0 2025-03-19
Aaron
AR0283KJ-1g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
2694733-76-9 95%
1g
$1715.00 2025-02-15
Aaron
AR0283KJ-250mg
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
2694733-76-9 95%
250mg
$860.00 2025-02-15
Enamine
EN300-28228495-10g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
2694733-76-9 95%
10g
$5283.0 2023-09-09
Aaron
AR0283KJ-2.5g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
2694733-76-9 95%
2.5g
$3336.00 2025-02-15
Aaron
AR0283KJ-500mg
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
2694733-76-9 95%
500mg
$1344.00 2025-02-15
Enamine
EN300-28228495-10.0g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride
2694733-76-9 95.0%
10.0g
$5283.0 2025-03-19
Enamine
EN300-28228495-0.5g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride
2694733-76-9 95.0%
0.5g
$959.0 2025-03-19
Enamine
EN300-28228495-0.05g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride
2694733-76-9 95.0%
0.05g
$285.0 2025-03-19
Enamine
EN300-28228495-2.5g
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride
2694733-76-9 95.0%
2.5g
$2408.0 2025-03-19

6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomers 関連文献

6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, Mixture of diastereomersに関する追加情報

6-(Trifluoromethyl)morpholin-3-ylmethanol Hydrochloride: A Comprehensive Overview

The compound with CAS No. 2694733-76-9, commonly referred to as 6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is notable for its structural complexity and its potential applications in drug development. The term mixture of diastereomers highlights the stereochemical diversity of this compound, which is crucial for understanding its properties and behavior in various chemical reactions.

Morpholine derivatives, such as this compound, have gained considerable attention due to their versatility in synthetic chemistry. The presence of a trifluoromethyl group introduces unique electronic and steric properties, making this compound highly valuable in the design of bioactive molecules. Recent studies have demonstrated that such fluorinated compounds exhibit enhanced pharmacokinetic profiles, including improved bioavailability and metabolic stability.

The synthesis of 6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride involves a series of carefully designed reactions, including nucleophilic substitutions and acid-base neutralizations. Researchers have explored various methodologies to optimize the yield and purity of this compound, with a particular focus on minimizing side reactions and ensuring the formation of the desired diastereomers. These advancements have been documented in leading journals, such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development*.

In terms of applications, this compound has shown promise in the development of antidepressants, anticonvulsants, and anti-inflammatory agents. Its ability to modulate key biological targets, such as ion channels and enzymes, underscores its potential in therapeutic interventions. For instance, a study published in *Nature Communications* highlighted its role in inhibiting voltage-gated sodium channels, which are critical targets for treating epilepsy and neuropathic pain.

The stereochemistry of mixture of diastereomers plays a pivotal role in determining the compound's biological activity. Diastereomers often exhibit different physical properties and reactivity profiles, making them essential for exploring diverse chemical space. Advanced analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to isolate and characterize these diastereomers with high precision.

From an environmental perspective, the synthesis and handling of 6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride must adhere to strict safety protocols. The trifluoromethyl group introduces fluorine atoms into the molecule, which can pose challenges in terms of waste management and disposal. However, recent green chemistry initiatives have focused on developing more sustainable synthesis routes that minimize environmental impact while maintaining high yields.

In conclusion, 6-(trifluoromethyl)morpholin-3-ylmethanol hydrochloride represents a cutting-edge molecule with vast potential in pharmaceutical research. Its unique structure, coupled with the presence of diastereomers, offers researchers a wealth of opportunities to explore novel therapeutic applications. As advancements in synthetic methods and analytical techniques continue to evolve, this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.

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